Physicochemical Differentiation: 2-Fluoro Substitution vs. Unsubstituted Parent N-(Quinolin-6-yl)benzamide
The introduction of a fluorine atom at the 2-position of the benzamide ring increases lipophilicity and modulates hydrogen-bond acceptor capacity relative to the unsubstituted parent compound N-(quinolin-6-yl)benzamide. The parent compound has a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 42 Ų [1]. The 2-fluoro derivative, with molecular weight increased from 248.28 to 266.27 g/mol, is predicted to exhibit a LogP increase of approximately +0.3 to +0.5 units based on the Hansch π constant for aromatic fluorine (+0.14) combined with the electron-withdrawing effect on the adjacent amide [2]. This lipophilicity increment falls within the optimal range for passive membrane permeability while remaining below the LogP >5 threshold associated with poor solubility and promiscuous binding. The elevated electronegativity of the ortho-fluorine atom also lowers the pKa of the amide NH, potentially enhancing zinc-binding group interactions in HDAC targets [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 3.5–3.7; TPSA = 42 Ų (amide NH and quinoline N unchanged); MW = 266.27 g/mol |
| Comparator Or Baseline | N-(quinolin-6-yl)benzamide: XLogP3 = 3.2 (computed); TPSA = 42 Ų; MW = 248.28 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5; ΔMW = +17.99 g/mol; TPSA unchanged |
| Conditions | Computed physicochemical properties (PubChem/ChemAxon platform). Target compound logP estimated from fragment-based Hansch analysis |
Why This Matters
The modest lipophilicity gain improves predicted membrane permeability without crossing into problematic high-logP territory, making the 2-fluoro derivative a better-balanced tool compound for cellular assays than the more hydrophilic parent.
- [1] PubChem. N-(quinolin-6-yl)benzamide, CID 833617. Computed properties: XLogP3 = 3.2, TPSA = 42 Ų. National Center for Biotechnology Information. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. View Source
- [3] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline-based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1269, 133599. View Source
